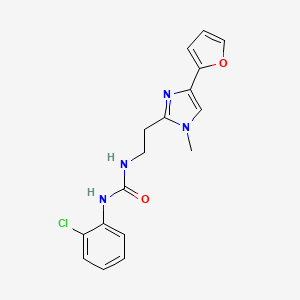

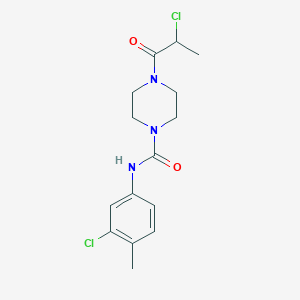

![molecular formula C10H15NO4 B2530991 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 1824160-36-2](/img/structure/B2530991.png)

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid" is a derivative of azabicyclooctane, which is a structural framework that is of interest in synthetic organic chemistry due to its presence in various biologically active molecules. The azabicyclooctane core is characterized by a nitrogen atom incorporated into a bicyclic structure, which can impart unique chemical and physical properties to its derivatives.

Synthesis Analysis

The synthesis of azabicyclooctane derivatives can involve several steps, including cyclization reactions, oxidation, and protection of functional groups. For instance, the synthesis of a related compound, 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid, was achieved from trans-4-hydroxy-L-proline through a Diels-Alder reaction followed by RuO4 oxidation, although some racemization was observed during the process . Another synthesis pathway for a similar compound involved acylation, oxidation, and protection steps, followed by rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation, with an overall yield of about 30% . These studies highlight the complexity and multi-step nature of synthesizing azabicyclooctane derivatives.

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives has been studied using various spectroscopic methods. For example, a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied by NMR spectroscopy, which helped in the unambiguous assignments of the bicyclic carbon and proton resonances . Additionally, the crystal structure of one of the derivatives was determined by X-ray diffraction . These studies provide detailed insights into the three-dimensional arrangement of atoms in azabicyclooctane derivatives.

Chemical Reactions Analysis

The chemical reactivity of azabicyclooctane derivatives can be influenced by the presence of functional groups and the conformation of the molecule. Photoelectron spectroscopic studies have shown that the nitrogen lone-pair in 2-azabicyclo[2.2.2]octan-5-one derivatives can significantly interact with the carbonyl oxygen, affecting the ionization potentials of these compounds . This interaction is crucial for understanding the electronic properties and reactivity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives are closely related to their molecular structure and conformation. Conformational preferences of the methoxycarbonyl group in methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate were investigated using molecular mechanics and quantum chemical methods, revealing that the alkoxycarbonyl moiety prefers an almost eclipsed conformation . Additionally, the preferred chair-envelope conformation of certain azabicyclooctane derivatives has been observed in both solution and crystalline states, which can influence their chemical behavior and potential applications .

科学的研究の応用

Synthesis and Reactivity

The compound 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid and its derivatives have been extensively studied for their synthesis and reactivity. One key research area involves the efficient synthesis of enantiopure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, highlighting the compound's potential in creating various biologically active molecules (Gelmi et al., 2007). Another study demonstrates the practical synthesis of related compounds like 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, underscoring the versatility of these structures in chemical synthesis (Radchenko et al., 2009).

Conformational Studies

Conformational studies are a significant area of research for this compound and its analogues. For instance, the study of (±)alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates provided insights into the conformational preferences of the methoxycarbonyl group, which is crucial for understanding the compound's chemical behavior (Arias-Pérez et al., 2003).

Catalysis and Synthetic Applications

The compound's framework has been used in various catalytic and synthetic applications. A notable example is its use in the enantioselective construction of key azetidin-2-ones for synthesizing carbapenem antibiotics, illustrating its potential in pharmaceutical synthesis (Anada & Watanabe, 1998).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with therapeutic or pharmacological applications. Without specific studies on this compound, it’s not possible to provide a detailed analysis of its mechanism of action .

将来の方向性

特性

IUPAC Name |

2-methoxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-15-10(14)11-5-6-2-3-8(11)7(4-6)9(12)13/h6-8H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSLAPFMQULKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2CCC1C(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

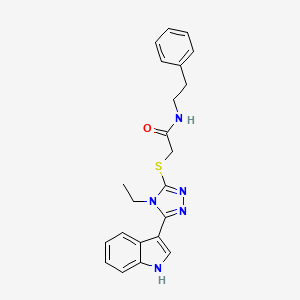

![ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B2530908.png)

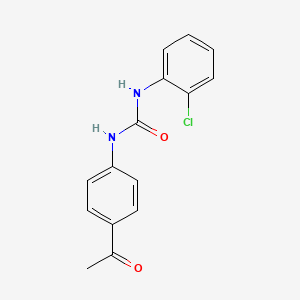

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)

![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)

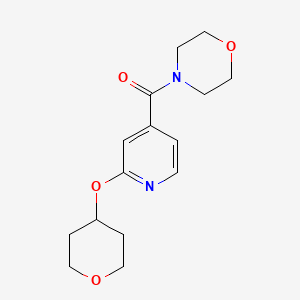

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)